Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Overview
Description
“Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate” is a chemical compound with the CAS Number: 96568-04-6 . It has a molecular weight of 294.11 . The compound appears as an off-white to yellow crystalline powder .
Synthesis Analysis
The synthesis of this compound involves treating 2,6-dichloro-5-fluoro-nicotine acid with Sulphurous oxychloride to give 2,6-dichloro-5-fluoronicotinoyl chloride. This is then reacted to carbanion. The resultant is treated with p-Toluenesulfonic acid .Molecular Structure Analysis
The IUPAC name of the compound is ethyl 4-(2,6-dichloro-5-fluoro-3-pyridinyl)-3-oxobutanoate . The InChI code is 1S/C11H10Cl2FNO3/c1-2-18-9(17)5-7(16)3-6-4-8(14)11(13)15-10(6)12/h4H,2-3,5H2,1H3 .Physical and Chemical Properties Analysis
The compound has a melting point of 66-72°C . It is recommended to be stored at 0-8°C .Scientific Research Applications
Synthesis of Quinolone Antibacterial Agents : This compound is crucial in the synthesis of quinolone antibacterial agents. A study improved the reaction process using cheaper materials and selected reagents to obtain better results with nicer crystal formations (Zhu Qiu-feng, 2005).
Polymorphism in Pharmaceutical Compounds : It is structurally related to compounds that exhibit polymorphism, posing challenges for analytical and physical characterization in pharmaceutical research (F. Vogt et al., 2013).
Acetylcholinesterase Inhibition : A derivative of this compound showed potent acetylcholinesterase inhibition properties, and a bioanalytical method was developed for its quantitative measurement (Kavya Sri Nemani et al., 2018).
Decarboxylative Blaise Reaction : The compound has been synthesized efficiently in a single step using the decarboxylative Blaise reaction, a method relevant for large-scale operations (Jae Hoon Lee et al., 2007).
Antibacterial Agent Synthesis : It has been used in the synthesis of various antibacterial agents, demonstrating its importance in developing new medications (T. Miyamoto et al., 1987).
Antimicrobial Potential : Derivatives of this compound have shown potent antimicrobial properties against various bacterial and fungal strains (Jayaram Reddy Komsani et al., 2013).
Properties
IUPAC Name |
ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUHWNLWVMLHHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049379 | |
Record name | Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96568-04-6 | |
Record name | Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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